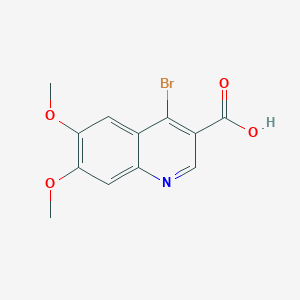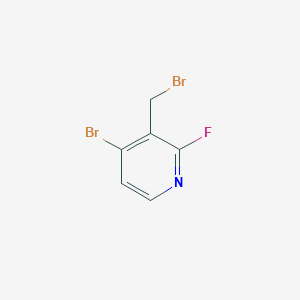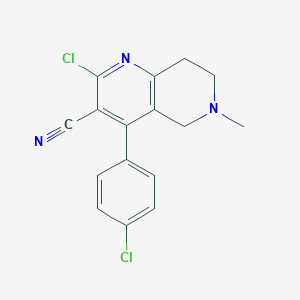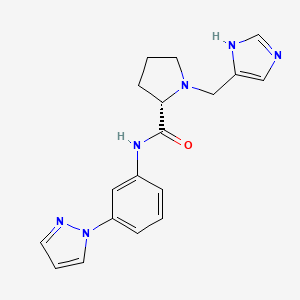![molecular formula C15H19NO3 B13010951 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3-oxa-7-azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a unique structure that includes an oxygen and nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an appropriate diol or diacid precursor, followed by cyclization using a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
- 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives
- tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18) |
InChI Key |
MRFVGWXXUZRDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2C(=O)O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
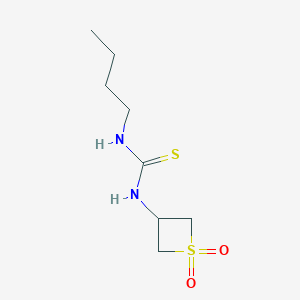
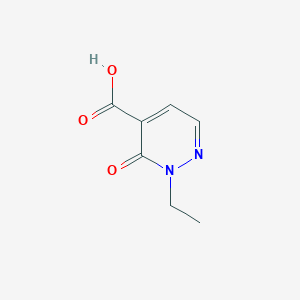
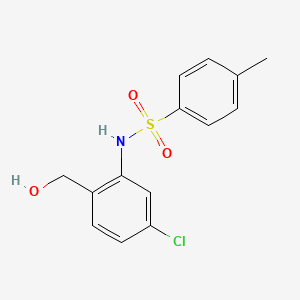
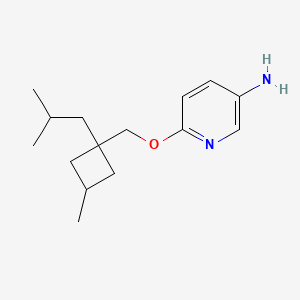
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)

![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
